molecular formula C10H14N2O2 B125846 2-(Boc-amino)pyridine CAS No. 38427-94-0

2-(Boc-amino)pyridine

Cat. No.: B125846
CAS No.: 38427-94-0
M. Wt: 194.23 g/mol
InChI Key: ORUGTGTZBRUQIT-UHFFFAOYSA-N
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Description

2-(Boc-amino)pyridine, also known as tert-butyl N-(pyridin-2-yl)carbamate, is an organic compound with the molecular formula C10H14N2O2. It is a derivative of pyridine where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound is commonly used in organic synthesis, particularly in the protection of amino groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Boc-amino)pyridine typically involves the reaction of pyridin-2-amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or pyridine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group. The general reaction scheme is as follows:

Pyridin-2-amine+Boc2OThis compound+CO2\text{Pyridin-2-amine} + \text{Boc}_2\text{O} \rightarrow \text{this compound} + \text{CO}_2 Pyridin-2-amine+Boc2​O→this compound+CO2​

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of automated systems can also improve the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(Boc-amino)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The Boc-protected amino group can participate in nucleophilic substitution reactions.

    Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.

    Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.

    Coupling: Palladium catalysts are often used in coupling reactions.

Major Products

    Deprotection: Yields pyridin-2-amine.

    Coupling: Yields various substituted pyridine derivatives depending on the reactants used.

Scientific Research Applications

2-(Boc-amino)pyridine is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the synthesis of biologically active compounds.

    Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.

    Industry: Used in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

2-(Boc-amino)pyridine can be compared with other Boc-protected amines such as:

    2-(Boc-amino)benzene: Similar in structure but with a benzene ring instead of a pyridine ring.

    2-(Boc-amino)aniline: Another Boc-protected amine with an aniline structure.

The uniqueness of this compound lies in its pyridine ring, which imparts different electronic properties and reactivity compared to benzene and aniline derivatives.

Properties

IUPAC Name

tert-butyl N-pyridin-2-ylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-10(2,3)14-9(13)12-8-6-4-5-7-11-8/h4-7H,1-3H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORUGTGTZBRUQIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30458696
Record name 2-(Boc-amino)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30458696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38427-94-0
Record name 2-(Boc-amino)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30458696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(BOC-AMINO)PYRIDINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of tert-butyl alcohol (650 mL) and di-tert-butyl carbonate (24 g) was added 2-Aminopyridine (9.4 g) slowly. This mixture was stirred at room temperature for 24 hours. This reaction solution was concentrated under a reduced pressure, and the residue thereof was purified by silica gel column chromatography (heptane:ethyl acetate=1:1) to obtain the title compound (18 g).
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
9.4 g
Type
reactant
Reaction Step One
Quantity
650 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of tert-butyl alcohol (650 mL) and di-tert-butylcarbonate (24g) was added 2-aminopyridine (9.4 g) slowly. This mixture was stirred at room temperature for 24 hours. The reaction solution was concentrated under a reduced pressure, and the residue was purified by silica gel column chromatography (heptane:ethyl acetate=1:1) to obtain the title compound (18 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
9.4 g
Type
reactant
Reaction Step One
Quantity
650 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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